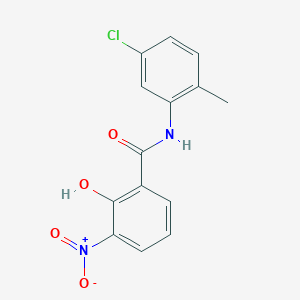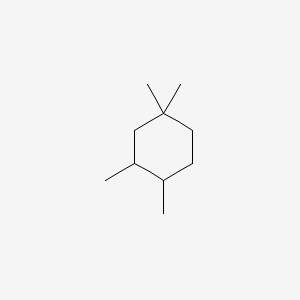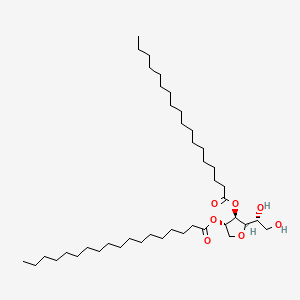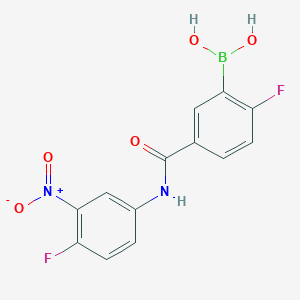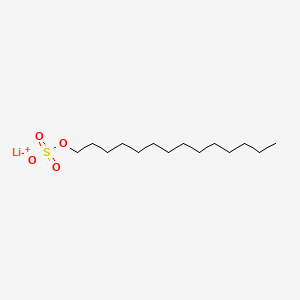
Lithium tetradecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tetradecyl sulphate is an anionic surfactant, which means it has a negatively charged sulfate group attached to a long hydrophobic alkyl chain. This compound is known for its surface-active properties, making it useful in various industrial and scientific applications. It is similar in structure to sodium tetradecyl sulfate, which is commonly used in medical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium tetradecyl sulphate can be synthesized through the sulfonation of tetradecyl alcohol followed by neutralization with lithium hydroxide. The general reaction involves the following steps:
Sulfonation: Tetradecyl alcohol reacts with sulfur trioxide or chlorosulfonic acid to form tetradecyl sulfate.
Neutralization: The resulting tetradecyl sulfate is then neutralized with lithium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous processes where tetradecyl alcohol is continuously fed into a reactor with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with lithium hydroxide in a separate reactor. The final product is purified and dried to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium tetradecyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Tetradecyl alcohol.
Substitution: Various substituted tetradecyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Lithium tetradecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a sclerosing agent for treating varicose veins.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of lithium tetradecyl sulphate primarily involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic alkyl chain with lipid bilayers, leading to membrane destabilization and solubilization of membrane components. In medical applications, it acts as a sclerosing agent by causing irritation and subsequent fibrosis of the treated veins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium tetradecyl sulfate: Similar in structure and function, commonly used in medical and industrial applications.
Potassium tetradecyl sulfate: Another similar compound with comparable surfactant properties.
Uniqueness
Lithium tetradecyl sulphate is unique due to the presence of lithium, which can impart different physicochemical properties compared to its sodium and potassium counterparts. For example, lithium ions can influence the solubility and stability of the compound in various solvents, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
52886-14-3 |
|---|---|
Formule moléculaire |
C14H29LiO4S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
lithium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
MLDSWUBFGPXMOM-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCCCCCCCCCCCCCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


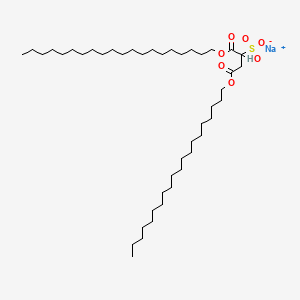

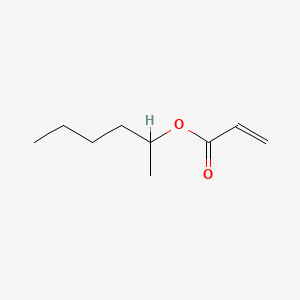
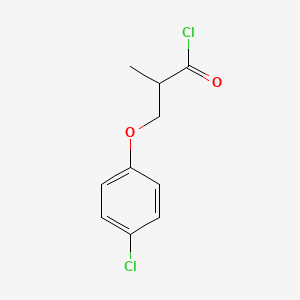
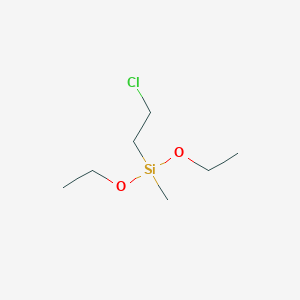
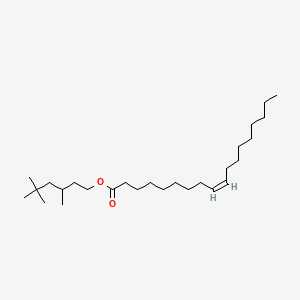
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)

